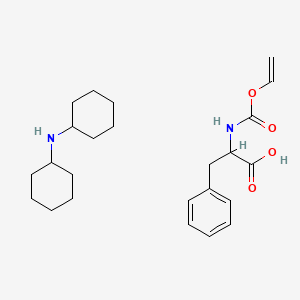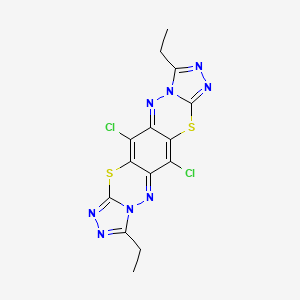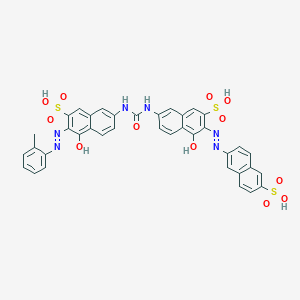
Brilliant Paper Scarlet G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Direct Red 73 free acid is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing hydroxyl or amino groups to form the azo dye.
Industrial Production Methods: In industrial settings, the production of Direct Red 73 free acid involves large-scale diazotization and coupling reactions under controlled conditions. The reaction parameters, such as temperature, pH, and reactant concentrations, are optimized to achieve high yields and purity of the dye .
Analyse Chemischer Reaktionen
Types of Reactions: Direct Red 73 free acid undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: The azo bonds can be reduced to form aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and UV light are commonly used for oxidation reactions.
Reduction: Sodium dithionite (Na₂S₂O₄) is often used for reduction reactions.
Substitution: Sulfonic acid groups can be substituted using various nucleophiles under acidic or basic conditions
Major Products:
Oxidation Products: Anilines, phenols, and oxalic acid.
Reduction Products: Aromatic amines.
Substitution Products: Various substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
Direct Red 73 free acid has numerous applications in scientific research:
Chemistry: Used as a model compound for studying azo dye degradation and adsorption processes.
Biology: Employed in staining techniques for visualizing biological tissues.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in textile dyeing, wastewater treatment, and as a colorant in various products .
Wirkmechanismus
The mechanism of action of Direct Red 73 free acid involves its interaction with various molecular targets:
Binding to Fabrics: The dye binds to fabrics through ionic and hydrogen bonding interactions.
Degradation: The dye undergoes degradation through oxidative and reductive pathways, leading to the formation of intermediate products such as anilines and phenols
Vergleich Mit ähnlichen Verbindungen
Acid Red 13: Another azo dye with similar applications but different molecular structure.
Acid Red 25: Known for its use in textile dyeing and similar chemical properties.
Acid Red 88: Used in various industrial applications, similar to Direct Red 73 free acid.
Uniqueness: Direct Red 73 free acid is unique due to its specific molecular structure, which provides distinct color properties and binding affinities. Its high stability and resistance to degradation make it particularly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
739301-94-1 |
|---|---|
Molekularformel |
C38H28N6O12S3 |
Molekulargewicht |
856.9 g/mol |
IUPAC-Name |
4-hydroxy-7-[[5-hydroxy-6-[(2-methylphenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C38H28N6O12S3/c1-20-4-2-3-5-31(20)42-44-35-33(59(54,55)56)19-24-16-26(10-13-30(24)37(35)46)40-38(47)39-25-9-12-29-23(15-25)18-32(58(51,52)53)34(36(29)45)43-41-27-8-6-22-17-28(57(48,49)50)11-7-21(22)14-27/h2-19,45-46H,1H3,(H2,39,40,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) |
InChI-Schlüssel |
MTYFLWBSAJJYJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC7=C(C=C6)C=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


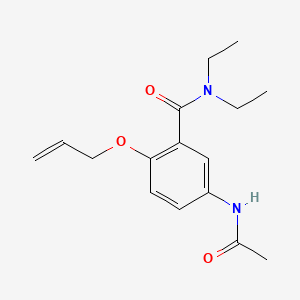
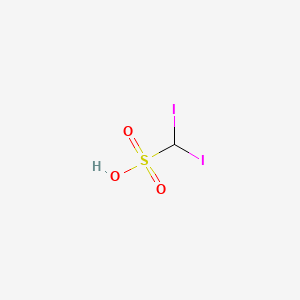
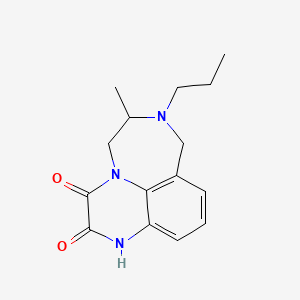
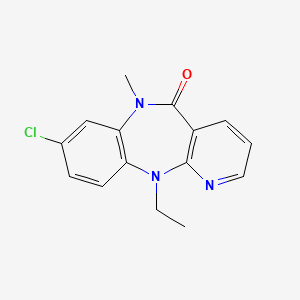
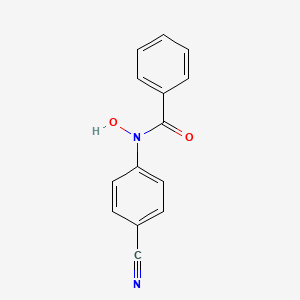
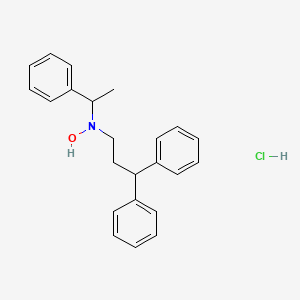
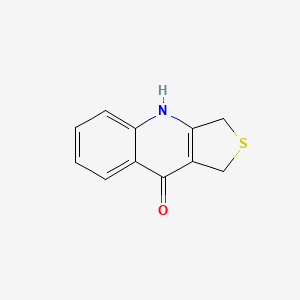

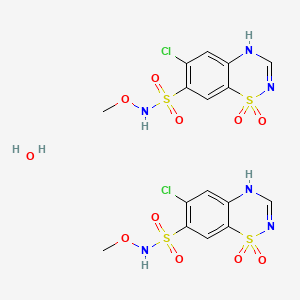

![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)

